6-Fluoro-1H-indole-2-carbaldehyde

描述

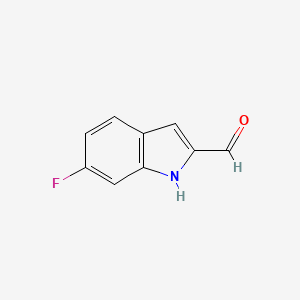

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-fluoro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFGWBJNOHHZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699627 | |

| Record name | 6-Fluoro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933746-81-7 | |

| Record name | 6-Fluoro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1H-indole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Transformations and Derivatizations of 6 Fluoro 1h Indole 2 Carbaldehyde

Condensation Reactions and Schiff Base Formation with Amine Derivatives

The aldehyde functionality at the C-2 position of 6-fluoro-1H-indole-2-carbaldehyde readily participates in condensation reactions with primary amines to form Schiff bases, also known as imines. wikipedia.orgajchem-b.com This reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the Schiff base. ajchem-b.comeijppr.com

These reactions are often carried out by refluxing an equimolar mixture of the indole-2-carbaldehyde and the respective amine derivative in a suitable solvent, such as ethanol (B145695) or glacial acetic acid. ajchem-b.comacs.org The progress of the reaction can be monitored by thin-layer chromatography (TLC). ajchem-b.com The resulting Schiff bases are typically solid precipitates that can be isolated by filtration and purified by recrystallization. acs.org

The synthesis of a series of Schiff bases derived from the condensation of various substituted indole-2-carbaldehydes with different amine derivatives has been reported. ajchem-b.com These reactions highlight the versatility of the indole-2-carbaldehyde core in generating a library of imine-containing compounds with potential applications in medicinal chemistry. ajchem-b.com For instance, Schiff bases derived from indole-3-carboxaldehyde (B46971) have demonstrated antimicrobial and antitumor activities. acs.org

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH2) | 6-Fluoro-N-(aryl/alkyl)-1H-indol-2-ylmethanimine |

Table 1: General Condensation Reaction for Schiff Base Formation

Synthesis of Nitrovinyl and Nitropropenyl Indoles from Indole (B1671886) Carbaldehydes

Indole-2-carbaldehydes, including the 6-fluoro derivative, serve as key starting materials for the synthesis of 2-(2-nitrovinyl)indoles and 2-(2-nitropropenyl)indoles. These transformations are typically achieved through condensation reactions with nitromethane (B149229) or nitroethane, respectively. derpharmachemica.com

The condensation of indole-2-carbaldehydes with nitromethane is readily accomplished by heating the reactants under reflux in the presence of a catalyst such as ammonium (B1175870) acetate. derpharmachemica.com This reaction yields the corresponding 2-(2-nitrovinyl)indoles in good yields (70-75%). derpharmachemica.com Similarly, condensation with nitroethane, often catalyzed by a base like benzylamine, leads to the formation of 2-(2-nitropropenyl)indoles. derpharmachemica.com

These nitrovinyl and nitropropenyl indoles are valuable intermediates. For example, subsequent reduction of the nitro group with a reducing agent like lithium aluminum hydride (LiAlH4) provides access to 2-(2-aminoethyl)indoles and 2-(2-aminopropyl)indoles, which are important pharmacophores. derpharmachemica.com

| Starting Material | Reagent | Product | Yield |

| Indole-2-carbaldehyde | Nitromethane | 2-(2-Nitrovinyl)indole | 70-75% |

| Indole-2-carbaldehyde | Nitroethane | 2-(2-Nitropropenyl)indole | 70-75% |

Table 2: Synthesis of Nitrovinyl and Nitropropenyl Indoles derpharmachemica.com

Diversified Indole Scaffolds from Indole-2-carbaldehyde Precursors

The inherent reactivity of the aldehyde group in indole-2-carbaldehydes makes them versatile building blocks for the construction of more complex and diversified indole-based scaffolds. researchgate.net

Indole-2-carbaldehydes are instrumental in the synthesis of polycyclic nitrogen-containing heterocycles, which are prevalent in biologically active molecules and natural products. researchgate.netnih.gov These syntheses often involve multi-component reactions where the indole-2-carbaldehyde acts as a key electrophilic partner. nih.gov

One notable application is in the Ugi four-component reaction, which can be followed by a palladium-catalyzed intramolecular C-H functionalization to construct complex polyheterocyclic systems like indolo[3,2-c]quinolinones. rug.nl This strategy allows for the rapid assembly of diverse molecular architectures from simple starting materials. rug.nl The reaction tolerates a range of substituents on the aniline, aldehyde/ketone, and indole-2-carboxylic acid components, demonstrating its broad applicability. rug.nl

The development of enantioselective transformations involving indole derivatives is a significant area of research. While direct enantioselective functionalization of this compound itself is not extensively detailed in the provided context, related indole systems undergo various enantioselective reactions.

For instance, N-heterocyclic carbene (NHC) catalysis has been employed for the enantioselective functionalization of the indole N-H group in indole-7-carbaldehydes. sci-hub.sesci-hub.se This process involves the addition of the NHC catalyst to the remote aldehyde, which then directs the stereoselective reaction at the nitrogen atom. sci-hub.sesci-hub.se This strategy leads to the formation of multicyclic products with high enantiopurity. sci-hub.sesci-hub.se

Furthermore, rhodium-catalyzed enantioselective C-H functionalization of indoles at the C3 position with α-alkyl-α-diazoesters has been achieved with high yields and enantioselectivities. nih.gov This transformation proceeds through a rhodium-carbene intermediate. nih.gov Chiral Brønsted acids have also been used to catalyze the enantioselective functionalization of enamides at the β-carbon with indoles. nih.gov

Functionalization at Various Positions of the Indole Ring (C-2, C-3, C-6, N-1)

The indole ring possesses multiple sites for functionalization, and the presence of the fluoro and carbaldehyde groups on this compound influences the regioselectivity of these reactions. nih.gov

The C-2 position is occupied by the carbaldehyde group, which can be a handle for further transformations. The C-3 position is a common site for electrophilic substitution in indoles. The C-6 position is substituted with a fluorine atom, which can influence the electronic properties of the ring and potentially participate in nucleophilic aromatic substitution reactions under specific conditions. The N-1 position, the indole nitrogen, can be alkylated or acylated.

Palladium-catalyzed C-H functionalization reactions have emerged as powerful tools for the direct arylation of indoles at various positions. acs.org For example, the formyl group at the C-3 position of indole-3-carbaldehydes can act as a directing group to facilitate C-4 arylation. acs.org

The regioselective arylation of the indole core is a crucial transformation for the synthesis of many biologically active compounds. Catalyst control plays a significant role in determining the site of arylation. nsf.gov

Palladium-catalyzed oxidative C-H/C-H coupling of indoles with arenes can be directed to either the C-2 or C-3 position by changing the reaction conditions, particularly the oxidant. nsf.gov For instance, using AgOAc as the oxidant often favors C-2 arylation, while Cu(OAc)2 can promote C-3 selectivity. nsf.gov Ligands also play a critical role in controlling regioselectivity, with some ligands promoting C-2 arylation via an oxidative-Heck pathway and others favoring C-3 arylation through a C-H activation/reductive elimination mechanism. nsf.gov

Direct arylation of 2-furaldehyde, a related heterocyclic aldehyde, at the 5-position has been achieved using a palladium catalyst, highlighting the potential for regioselective C-H arylation in such systems. organic-chemistry.org

Introduction of Alkyl and Halogen Substituents

The indole ring is susceptible to electrophilic substitution, and the nitrogen atom can be readily alkylated. These reactions allow for the introduction of various alkyl and halogen substituents onto the this compound framework, further diversifying its synthetic utility.

Alkylation Reactions:

Alkylation of the indole nitrogen (N-alkylation) is a common modification. While specific literature on the N-alkylation of this compound is not abundant, general methods for indole N-alkylation are well-established and are expected to be applicable. rsc.org A standard protocol involves the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to deprotonate the indole nitrogen, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). rsc.org This generates the corresponding N-alkylated indole derivative.

The C-alkylation of indoles, particularly Friedel-Crafts type reactions, is also a significant transformation. rsc.orgmdpi.com These reactions typically occur at the electron-rich C3 position. However, in 2-substituted indoles like the title compound, the reactivity at C3 is blocked, potentially directing substitution to other positions on the benzene (B151609) ring, although this is less common. Catalytic enantioselective Friedel-Crafts alkylation has emerged as a key method for creating optically active indole derivatives. rsc.org

A commercially available example of an alkylated derivative is 6-fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde , which features methylation on both the indole nitrogen and the C7 position of the indole ring. chemicalbook.com

Halogenation Reactions:

Electrophilic halogenation of indoles is a fundamental transformation used to introduce halogen atoms (Cl, Br, I) onto the indole core. The position of halogenation is influenced by the reaction conditions and the existing substituents. While direct halogenation of this compound is not detailed in the surveyed literature, the existence of various halo-derivatives in chemical supplier catalogs suggests that such transformations are synthetically accessible. bldpharm.comnih.govbldpharm.com

For instance, 5-chloro-6-fluoro-1H-indole-2-carbaldehyde bldpharm.com and 4-bromo-6-fluoro-1H-indole-2-carbaldehyde are known compounds. The synthesis of these molecules would likely involve electrophilic halogenation of the this compound precursor using appropriate halogenating agents. Common reagents for bromination include N-bromosuccinimide (NBS), and for chlorination, N-chlorosuccinimide (NCS) is often used. The regioselectivity of the reaction would be directed by the existing fluoro and formyl groups on the indole ring.

| Derivative Name | Molecular Formula | Position of Substitution | Reference(s) |

| 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde | C₁₁H₁₀FNO | N1-methyl, C7-methyl | chemicalbook.com |

| 5-Chloro-6-fluoro-1H-indole-2-carbaldehyde | C₉H₅ClFNO | C5-chloro | bldpharm.com |

| 4-Bromo-6-fluoro-1H-indole-2-carbaldehyde | C₉H₅BrFNO | C4-bromo |

Reaction with Metal Salts for Complex Formation

The formation of metal complexes with indole derivatives is an area of significant interest, largely due to the potential applications of these complexes in catalysis and medicinal chemistry. nih.govresearchgate.net The most prevalent strategy for creating metal complexes from indole aldehydes involves their conversion into Schiff base ligands. nih.govijpbs.com

A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov The aldehyde group of this compound is well-suited for this reaction.

The general synthetic route involves reacting the indole aldehyde with a primary amine (R-NH₂) in a suitable solvent, often with acid or base catalysis, to form the corresponding imine, or Schiff base. The imine nitrogen and potentially other heteroatoms within the Schiff base ligand can then act as donor atoms to chelate a metal ion. ijpbs.comsci-hub.se

A wide variety of metal salts can be used for complexation, including those of transition metals like manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). oncologyradiotherapy.com The reaction of a Schiff base ligand derived from an indole aldehyde with a metal salt (e.g., MnCl₂, CoCl₂, Cu(OAc)₂) typically results in the formation of a stable coordination complex. oncologyradiotherapy.com The geometry and properties of the resulting metal complex are dictated by the nature of the metal ion, the structure of the Schiff base ligand, and the reaction conditions.

While specific studies detailing the formation of metal complexes directly from this compound are scarce in the reviewed literature, the principles of Schiff base coordination chemistry are broadly applicable. researchgate.netijpbs.com It is a well-established pathway for transforming indole aldehydes into ligands capable of forming stable metal complexes. nih.gov

| Ligand Type | General Formation | Metal Ions Commonly Used | Potential Complex Structure | Reference(s) |

| Schiff Base | Condensation of this compound with a primary amine (R-NH₂) | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Hg(II), Zr(IV) | The metal ion is coordinated to the imine nitrogen and other donor atoms in the ligand, leading to various geometries (e.g., tetrahedral, octahedral). | nih.govijpbs.comoncologyradiotherapy.com |

Spectroscopic and Computational Research on 6 Fluoro 1h Indole 2 Carbaldehyde and Its Derivatives

Advanced Spectroscopic Characterization Methodologies

A suite of advanced spectroscopic methods has been employed to comprehensively characterize 6-Fluoro-1H-indole-2-carbaldehyde and its derivatives, providing a detailed picture of their molecular architecture and electronic landscape.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound.

¹H NMR: In the ¹H NMR spectrum, the aldehyde proton typically appears as a singlet in the downfield region, often around 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the indole (B1671886) ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the fluorine substituent. For instance, in related indole-2-carbaldehyde derivatives, the aldehyde proton signal is observed as a singlet. Aromatic protons resonate in the range of 7-8 ppm, with their specific shifts and multiplicities determined by their position relative to the fluorine atom and the heterocyclic ring.

¹³C NMR: The ¹³C NMR spectrum provides valuable information about the carbon framework. The carbonyl carbon of the aldehyde group is typically observed at a chemical shift of around 180-190 ppm. The carbons of the indole ring appear in the aromatic region (approximately 110-140 ppm), with the carbon atom bonded to the fluorine atom showing a characteristic splitting pattern due to C-F coupling.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The chemical shift of the fluorine atom in this compound provides insight into its electronic environment. The position of the fluorine substituent on the indole ring significantly influences its chemical shift.

¹⁵N-¹H HSQC NMR: Two-dimensional NMR techniques like ¹⁵N-¹H Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate the nitrogen atom of the indole ring with its attached proton. This provides unambiguous assignment of the N-H signal and can offer further insights into the electronic structure and hydrogen bonding interactions of the molecule. For complex indole derivatives, 2D NMR techniques like COSY and HSQC are instrumental in resolving overlapping signals.

Table 1: Representative NMR Data for Indole-2-carbaldehyde Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H (Aldehyde) | 9.0 - 10.0 | Singlet |

| ¹H (Aromatic) | 7.0 - 8.5 | Complex multiplets |

| ¹³C (Carbonyl) | 180 - 190 | |

| ¹³C (Aromatic) | 110 - 140 |

Note: The exact chemical shifts for this compound will vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound and to study the vibrational modes of the molecule.

FT-IR Spectroscopy: The FT-IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the indole ring is observed as a broad band around 3200-3400 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption in the 1000-1300 cm⁻¹ region. Other characteristic bands include C-H stretching and bending vibrations of the aromatic ring. In related indole derivatives, the C=N and N-H stretching vibrations are observed in the FT-IR spectrum. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching vibrations of the indole ring are often strong in the Raman spectrum. The C=O and C-F stretching vibrations are also observable. Analysis of Raman spectra can aid in understanding the molecular structure and symmetry. For instance, in studies of polytetrafluoroethylene (PTFE), Raman spectroscopy has been used to identify the formation of new CF₃ groups, indicating changes in the polymer chain. researchgate.net

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. The molecular ion peak [M]⁺ in the mass spectrum will correspond to the exact mass of the compound (C₉H₆FNO). uni.lu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural information. For example, the loss of the formyl group (CHO) is a common fragmentation pathway for aldehydes.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 164.05061 | 130.2 |

| [M+Na]⁺ | 186.03255 | 143.6 |

| [M+NH₄]⁺ | 181.07715 | 138.6 |

| [M+K]⁺ | 202.00649 | 138.4 |

| [M-H]⁻ | 162.03605 | 130.4 |

Data obtained from computational predictions. uni.lu

UV-Vis absorption spectroscopy provides insights into the electronic transitions within the this compound molecule. The indole chromophore exhibits characteristic absorption bands in the ultraviolet region. The presence of the aldehyde group and the fluorine atom can influence the position and intensity of these absorption maxima (λ_max). Intramolecular charge-transfer transitions can give rise to distinct absorption bands. researchgate.net The study of UV-Vis spectra, often in conjunction with computational methods, helps to understand the electronic structure and excited state properties of the molecule.

Quantum Chemical Calculations and Computational Studies

Quantum chemical calculations have become an indispensable tool for complementing experimental data and providing a deeper understanding of the molecular properties of this compound at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. core.ac.ukaps.org It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound.

DFT calculations can be used to:

Optimize the molecular geometry: This provides a theoretical three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Calculate vibrational frequencies: The calculated frequencies can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. This comparison helps to validate both the experimental and theoretical results.

Predict electronic properties: DFT can be used to calculate various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. nih.gov

Simulate NMR chemical shifts: Theoretical calculations of NMR chemical shifts can assist in the interpretation and assignment of experimental NMR spectra.

For derivatives of indole, DFT calculations have been successfully employed to assess the electrophilicity of the aldehyde carbon, which is enhanced by the electron-withdrawing nature of the indole ring. Furthermore, DFT studies on related systems have been used to analyze charge transference and predict properties like the band gap. nih.gov

The choice of the functional and basis set is crucial for obtaining accurate results in DFT calculations. A variety of functionals and basis sets are available, and the selection depends on the specific properties being investigated.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein target. This method is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. For derivatives of this compound, docking studies have been employed to elucidate their interactions with various biological targets.

In a study investigating potential inhibitors for the main protease of SARS-CoV-2, a series of 2-(4-(aminomethyl)phenyl)isoindoline-1,3-dione Schiff base derivatives were designed and their binding affinities were calculated. medjpps.com Although not direct derivatives of this compound, these compounds share structural features that make their docking results relevant for understanding how similar molecules might interact with protein active sites. The binding energies (ΔG) of these derivatives against the protease (PDB ID: 6LU7) indicated a strong binding potential, with values comparable to or better than known inhibitors. medjpps.com

For instance, a series of novel 2-carbo-substituted 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes were synthesized and docked against several enzymes implicated in Alzheimer's disease. nih.govmdpi.com One derivative, 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde (2f), was docked into the active site of β-secretase (PDB code: 3IXJ). The simulation revealed that the molecule fits deeply into the active pocket. mdpi.com The interactions observed included carbon-hydrogen bonds between the methoxy (B1213986) hydrogen of the ligand and the residue Asp80 of the protein, as well as between the carbaldehyde hydrogen and Leu311. mdpi.com Additionally, weak van der Waals forces were predicted between the oxygen of the carbaldehyde group and Gly312. mdpi.com Such detailed interaction mapping is crucial for optimizing the structure of potential inhibitors to enhance their binding affinity and selectivity.

The following table presents the binding energies of several designed Schiff base derivatives against the SARS-CoV-2 main protease, illustrating the range of binding affinities that can be achieved with modifications to a core structure. medjpps.com

| Compound | Binding Energy (kcal/mol) |

| ARG3 | -8.1 |

| ARG7 | -8.1 |

| ARG6 | -8.0 |

| L5 | -8.1 |

| L1 | -7.7 |

| L2 | -7.4 |

| L3 | -6.7 |

This table is based on data for 2-(4-(aminomethyl)phenyl)isoindoline-1,3-dione Schiff base derivatives against the SARS-CoV-2 main protease (6LU7). medjpps.com

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and symmetry of these orbitals are key to understanding how a molecule will interact with other species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

For indole and its derivatives, FMO analysis provides insights into their electronic behavior. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the indole scaffold determines the most likely sites for electrophilic and nucleophilic attack. For the parent indole molecule, the HOMO is primarily located on the pyrrole (B145914) ring, particularly at the C3 position, making it susceptible to electrophilic substitution.

The introduction of substituents, such as a fluorine atom and a carbaldehyde group, significantly modifies the electronic properties and the nature of the FMOs. A fluorine atom at the 6-position acts as an electron-withdrawing group through its inductive effect, which would be expected to lower the energy of both the HOMO and LUMO. The carbaldehyde group at the C2 position is also electron-withdrawing and would further influence the electron distribution.

Charge-transfer (CT) interactions are another critical aspect of the electronic properties of indole derivatives. rsc.orgnih.gov These interactions can occur intramolecularly or between the indole derivative and another molecule, forming a charge-transfer complex. rsc.org The formation of such complexes can be studied using techniques like UV-vis spectroscopy and supported by theoretical calculations of molecular orbitals. rsc.org In the context of this compound, the electron-donating indole ring and the electron-accepting carbaldehyde group can lead to intramolecular charge transfer, which influences the molecule's spectroscopic properties and reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) |

| Indole | -6.2 | -1.1 |

| 5-Methoxyindole | Not Specified | Not Specified |

| 7-Azaindole | -6.2 | -1.1 |

| 5-(4-nonylphenyl)-7-azaindole | -6.0 | -1.2 |

This table is based on data for indole and its derivatives from related research. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the non-covalent interactions of this compound and its derivatives are crucial for their physical properties and biological activity. Conformational analysis, often aided by computational methods and confirmed by experimental techniques like X-ray crystallography, reveals the preferred spatial arrangement of the atoms in a molecule.

Intermolecular interactions are vital for understanding the crystal packing and solid-state properties of these compounds. A study on the crystal structure of a closely related compound, 6-fluoro-1H-indole-3-carboxylic acid, provides valuable insights into the types of interactions that can be expected. nih.gov In the crystal lattice of this molecule, intermolecular O-H···O hydrogen bonds lead to the formation of dimers. These dimers are further linked by N-H···O hydrogen bonds. nih.gov Additionally, π–π stacking interactions between the aromatic indole rings, with a centroid-to-centroid distance of 3.680 Å, contribute to the stability of the crystal structure. nih.gov

These types of interactions—hydrogen bonding involving the N-H group, the carbaldehyde oxygen, and potential fluorine participation, along with π–π stacking—are expected to be the dominant forces governing the supramolecular assembly of this compound and its derivatives.

The following table summarizes the hydrogen bond geometry found in the crystal structure of 6-fluoro-1H-indole-3-carboxylic acid, which serves as a model for the types of intermolecular interactions that can occur in related fluoro-indole derivatives. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1···O1 | 0.86 | 2.159 | 2.8925 | 142.8 |

| O2-H2···O1 | 0.82 | 1.78 | 2.5954 | 170 |

This table is based on data for 6-fluoro-1H-indole-3-carboxylic acid. nih.gov

Structure Activity Relationship Sar Studies and Pharmacophore Design in Fluoroindole Based Compounds

Unraveling the Impact of Substitution Patterns on Biological Activity

The biological effects of fluoroindole derivatives are intricately linked to the position and nature of substituents on the indole (B1671886) ring. Researchers have extensively studied these relationships to optimize the potency and selectivity of these compounds for various biological targets.

The Influence of Fluorine's Position on Biological Properties

The placement of a fluorine atom on the indole ring is a critical determinant of a compound's biological activity. daneshyari.comresearchgate.net The high electronegativity and relatively small size of fluorine can alter a molecule's electronic distribution, lipophilicity, and binding interactions with target proteins. nih.govtandfonline.com For instance, the introduction of a fluorine atom can block sites susceptible to metabolic oxidation, thereby enhancing the metabolic stability of the compound. researchgate.net

In the context of fluoroquinolone antibacterials, a fluorine atom at the C-6 position was found to significantly enhance their activity as inhibitors of DNA gyrase. tandfonline.com This enhancement is attributed to improved binding to the gyrase-complex. tandfonline.com While a second fluorine at the C-8 position can further optimize in vivo efficacy, it has also been associated with phototoxicity. tandfonline.com The position of fluorine can also impact the lipophilicity of the molecule, which in turn affects its ability to penetrate hydrophobic protein pockets and cross cell membranes. nih.gov

The Effect of Substituents at C2, C3, and C6 Positions on Efficacy

Beyond the fluorine substitution, modifications at other key positions of the indole ring, namely C2, C3, and C6, play a crucial role in determining the efficacy of these compounds.

The C2 position is often a site for introducing carboxamide functionalities, which have been shown to be essential for certain biological activities. For example, in the development of allosteric modulators for the cannabinoid receptor 1 (CB1), the presence of a carboxamide at the C2 position was a prerequisite for achieving a stimulatory effect. nih.govacs.org Further modifications at this position, such as the introduction of different substituents, can fine-tune the compound's potency. nih.gov

The C3 position also offers a valuable handle for modulating biological activity. In the case of indole-2-carboxamides as CB1 allosteric modulators, substituents at the C3 position significantly impacted the allosteric effects of the ligand. nih.gov For instance, the introduction of a pentyl group at C3 in a specific indole-2-carboxamide derivative resulted in a potent allosteric modulator with a high binding cooperativity factor. nih.gov In other studies, the presence of a double bond and an ester group at the C3 position increased the cytotoxicity of certain indole derivatives. mdpi.com

The C6 position is another key site for substitution. In the development of HIV-1 fusion inhibitors based on bisindole scaffolds, the linkage between the two indole rings at the 6 and 6' positions was found to be optimal for activity. nih.gov Changing the linkage to 5-6', 6-5', or 5-5' resulted in reduced activity. nih.gov Furthermore, in a series of indole-2-carboxamides with antitubercular activity, a 4,6-difluoro substitution pattern on the indole ring resulted in a highly potent compound. nih.gov

| Position | Substituent Effect on Biological Activity | Example Compound Class | Reference |

| C2 | Essential for stimulatory effect on CB1 receptor. | Indole-2-carboxamides | nih.govacs.org |

| C3 | Significantly impacts allostery of CB1 ligands. | Indole-2-carboxamides | nih.gov |

| C6 | Optimal linkage point for bisindole HIV-1 fusion inhibitors. | Bisindole derivatives | nih.gov |

| C6 | 4,6-difluoro substitution enhances antitubercular activity. | Indole-2-carboxamides | nih.gov |

Principles of Designing for Receptor Modulation

The design of fluoroindole-based compounds often targets specific interactions with receptors, including allosteric modulation, to achieve desired therapeutic effects. This involves a deep understanding of the receptor's structure and the principles governing ligand binding.

Allosteric Modulation of Cannabinoid Receptor 1 (CB1) by Indole-2-carboxamides

Indole-2-carboxamides have emerged as a significant class of allosteric modulators of the CB1 receptor. nih.govacs.orgnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding event induces a conformational change in the receptor, which in turn can enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the effects of the orthosteric ligand. nih.govnih.gov

The N-phenylethyl-1H-indole-2-carboxamide scaffold has proven to be an excellent starting point for designing positive allosteric modulators of the human CB1 receptor. acs.org Structure-activity relationship studies have revealed several key features for potentiation of CB1 activity:

Carboxamide at C2: This functionality is crucial for the stimulatory effect. nih.govacs.org

Substituents on the N-phenylethyl moiety: A dimethylamino or piperidinyl group at the 4-position of the phenethyl group enhances activity. nih.gov

Substitution on the indole ring: A chlorine atom at the 5-position of the indole was found to be beneficial, though not strictly necessary, for stimulatory activity. acs.org Similarly, alkyl groups at the C3 position can influence the allosteric effect. nih.gov

| Compound | C3 Substituent | C5 Substituent | N-phenylethyl Substituent | Activity | Reference |

| 13 | H | Cl | 4-dimethylamino | EC50 = 50 nM | nih.gov |

| 21 | H | Cl | 4-piperidinyl | EC50 = 90 nM | nih.gov |

| 11j | Pentyl | Cl | 4-dimethylamino | Potent allosteric modulator | nih.gov |

Building and Screening Libraries for Bioactive Compounds

The discovery of novel bioactive agents relies heavily on the development and screening of chemical libraries. uni-leipzig.denih.gov These libraries, which can contain thousands to millions of compounds, are designed to cover a diverse chemical space, increasing the probability of identifying "hits" with desired biological activities. uni-leipzig.denih.gov

Fluoroindole-based libraries are of particular interest in drug discovery due to the favorable properties conferred by the fluorine atom. daneshyari.com The development of such libraries often involves divergent synthetic strategies, allowing for the rapid generation of a wide range of structurally diverse compounds from a common intermediate. nih.gov

Once a library is constructed, it is subjected to high-throughput screening (HTS) or high-content screening (HCS) assays to identify compounds that interact with a specific biological target or elicit a desired cellular response. uni-leipzig.denih.gov Hits from these initial screens are then subjected to further optimization through medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties. uni-leipzig.de The use of focused libraries, which are designed around a specific scaffold or target, can also be a highly effective approach. uni-leipzig.de

The integration of computational methods, such as virtual screening, can further enhance the efficiency of the drug discovery process by prioritizing compounds for synthesis and biological evaluation. lubio.ch

Advanced Applications in Medicinal Chemistry and Chemical Biology

Indole (B1671886) Scaffolds in the Development of Therapeutic Agents

The indole nucleus is a cornerstone in drug discovery, forming the structural foundation of many natural products, alkaloids, and synthetic drugs with a broad spectrum of pharmacological activities. mdpi.comnih.govresearchgate.netijpsr.com Its ability to mimic the structure of endogenous molecules, such as the neurotransmitter serotonin (B10506), and to participate in various biological interactions makes it a highly sought-after scaffold for the design of novel therapeutic agents. nih.govfrontiersin.org The versatility of the indole ring allows for the introduction of various substituents, which can fine-tune the biological activity, leading to the discovery of drugs with improved efficacy and safety profiles. mdpi.com

Anti-cancer, Anti-HIV, and Antimicrobial Activities of Indole Derivatives

Indole derivatives have demonstrated significant potential in combating a range of diseases, from cancer to microbial infections. Their diverse mechanisms of action make them a rich source for the development of new therapeutic agents.

Anti-cancer Activity: The indole scaffold is a key component in numerous anti-cancer agents, both natural and synthetic. benthamscience.comeurekaselect.com Some indole-containing compounds, such as Vinblastine and Vincristine, are already used in clinical settings for cancer therapy. nih.gov The anti-tumor activity of indole derivatives is often attributed to their ability to interact with various biological targets involved in cancer progression, including tubulin, histone deacetylase (HDAC), and various kinases. benthamscience.comnih.gov For instance, certain indole derivatives can inhibit tubulin polymerization, a critical process for cell division, thereby halting the proliferation of cancer cells. nih.gov The introduction of different functional groups to the indole ring can significantly enhance their anti-cancer potency. mdpi.com

Anti-HIV Activity: Indole derivatives have emerged as a promising class of inhibitors against the human immunodeficiency virus (HIV). nih.govnih.govbenthamdirect.comingentaconnect.com They can target various stages of the HIV life cycle, including the inhibition of key viral enzymes like reverse transcriptase, protease, and integrase. nih.govbenthamdirect.com Delavirdine, an indole-based non-nucleoside reverse transcriptase inhibitor, has been approved for clinical use in combination with other antiretroviral drugs. nih.govingentaconnect.com Researchers are continuously exploring new indole derivatives with improved potency and resistance profiles. deepdyve.com

Antimicrobial Activity: The indole core is also a valuable pharmacophore for the development of novel antimicrobial agents. nih.goveurekaselect.com Indole derivatives have shown broad-spectrum activity against various pathogenic bacteria and fungi. nih.goveurekaselect.comacs.org Studies have demonstrated their effectiveness against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii. nih.govnih.govasm.org The antimicrobial action of these compounds can involve various mechanisms, including the disruption of bacterial cell membranes and the inhibition of biofilm formation. nih.govasm.org

Table 1: Examples of Biological Activities of Indole Derivatives

| Biological Activity | Target Organism/Cell Line | Example of Indole Derivative Class | Reference |

|---|---|---|---|

| Anti-cancer | Breast Cancer Cell Lines (MCF-7) | 28-indole-betulin derivatives | mdpi.com |

| Anti-HIV | Human Immunodeficiency Virus 1 (HIV-1) | Indole-2-carboxylic acid derivatives | rsc.org |

| Antimicrobial | Staphylococcus aureus (MRSA) | Indole-triazole derivatives | nih.gov |

| Antimicrobial | Acinetobacter baumannii (XDRAB) | 5-iodoindole, 3-methylindole, 7-hydroxyindole | nih.govasm.org |

Modulation of Biological Targets (e.g., HIV-1 Integrase, COX Enzymes, Serotonin Receptors)

The therapeutic effects of indole derivatives are a direct result of their interaction with specific biological targets. Their ability to modulate the activity of enzymes and receptors is central to their pharmacological profiles.

HIV-1 Integrase Inhibition: HIV-1 integrase is a crucial enzyme for the replication of the virus, making it an attractive target for antiviral therapy. rsc.orgnih.gov Indole-based compounds, particularly those containing a carboxylic acid moiety, have been designed as potent inhibitors of HIV-1 integrase. rsc.orgnih.govunifi.it These inhibitors work by chelating the essential metal ions in the active site of the enzyme, thereby preventing the integration of the viral DNA into the host genome. rsc.orgnih.gov

Cyclooxygenase (COX) Enzyme Inhibition: Cyclooxygenase (COX) enzymes are key players in the inflammatory process, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govrsc.org Indole derivatives, most notably indomethacin (B1671933), are well-known COX inhibitors. nih.govrsc.org Efforts have been focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govrsc.orggoogle.comresearchgate.net Molecular docking studies have been instrumental in designing indole derivatives with enhanced selectivity for the COX-2 isoenzyme. nih.govnih.gov

Serotonin Receptor Modulation: The structural similarity of the indole ring to serotonin allows indole derivatives to interact with various serotonin (5-HT) receptors in the central nervous system. nih.govfrontiersin.org This interaction is the basis for the antidepressant and anxiolytic properties of many indole-based compounds. nih.govfrontiersin.org Researchers have developed indole derivatives with high affinity and selectivity for specific 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A, to achieve more targeted therapeutic effects. mdpi.comiaea.orgnih.govencyclopedia.pub

Table 2: Indole Derivatives as Modulators of Biological Targets

| Biological Target | Therapeutic Application | Example of Indole Derivative | Reference |

|---|---|---|---|

| HIV-1 Integrase | Anti-HIV | Indole-2-carboxylic acid | rsc.orgnih.gov |

| COX-2 | Anti-inflammatory | Modified indomethacin analogues | rsc.org |

| Serotonin Receptors (5-HT1A, 5-HT2A) | Antidepressant, Anxiolytic | Arylpiperazine derivatives of indole | mdpi.com |

Neuroprotective, Anxiolytic, and Antidepressant Properties

The influence of indole derivatives on the central nervous system extends beyond their interaction with serotonin receptors, encompassing neuroprotective and mood-regulating effects.

Neuroprotective Properties: Indole derivatives have shown considerable promise in protecting neurons from damage and degeneration, which are hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.govmdpi.com Their neuroprotective mechanisms are often linked to their antioxidant properties, including the ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress. nih.govnih.govresearchgate.net Some indole-based compounds can also inhibit the aggregation of amyloid-beta peptides, a key pathological feature of Alzheimer's disease. nih.gov

Anxiolytic and Antidepressant Properties: The anxiolytic (anxiety-reducing) and antidepressant effects of indole derivatives are well-documented. nih.govfrontiersin.orgpcbiochemres.comnih.gov These properties are largely attributed to their modulation of serotonergic and GABAergic systems. nih.govscirp.orgmdpi.com For instance, certain indol-3-ylglyoxylamides have been identified as selective agonists at the GABA-A alpha2 benzodiazepine (B76468) receptor, leading to anxiolytic effects without sedation. nih.gov The structural similarity of the indole nucleus to tryptamine (B22526) and serotonin, both crucial for mood regulation, underpins the development of indole-based antidepressants. nih.govfrontiersin.orgbruker.com

Indole Derivatives as Probes in Chemical Biology

Beyond their therapeutic applications, indole derivatives, particularly those incorporating specific isotopes, serve as powerful tools in chemical biology for elucidating complex biological processes.

¹⁹F NMR and ¹⁵N-¹H HSQC NMR for Protein-Protein Interaction Studies

The introduction of fluorine-19 (¹⁹F) and nitrogen-15 (B135050) (¹⁵N) isotopes into the indole scaffold provides unique spectroscopic handles for nuclear magnetic resonance (NMR) studies. These techniques are invaluable for investigating protein-protein interactions and for drug discovery.

¹⁹F NMR: The fluorine atom in compounds like 6-Fluoro-1H-indole-2-carbaldehyde makes them suitable for ¹⁹F NMR studies. ¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atom. Changes in the chemical shift of the ¹⁹F signal upon binding of a fluorinated indole derivative to a protein can provide valuable information about the binding event and the nature of the binding pocket. This approach is particularly useful for screening compound libraries and for studying protein-ligand interactions in real-time. The introduction of a fluorine atom at the 6-position of an indole ring, as in N,N-dimethyltryptamine, has been shown to influence its affinity for serotonin receptors. bruker.com

¹⁵N-¹H HSQC NMR: Two-dimensional ¹⁵N-¹H Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a powerful method for studying the structure and dynamics of proteins. By using ¹⁵N-labeled indole derivatives, it is possible to monitor changes in the chemical environment of the indole nitrogen atom upon interaction with a target protein. This can reveal specific residues at the protein-ligand interface and provide insights into the binding mechanism. This technique, in conjunction with other structural biology methods, is instrumental in the rational design of more potent and selective inhibitors.

常见问题

Q. What are effective synthetic routes for 6-Fluoro-1H-indole-2-carbaldehyde, and what analytical methods confirm its purity?

Methodological Answer:

- Synthetic Pathways :

- Friedel-Crafts Acylation : Fluorinated indoles like 6-fluoroindole (precursor) can undergo formylation at the 2-position using Vilsmeier-Haack conditions (POCl₃/DMF) .

- Cross-Coupling Reactions : Palladium-catalyzed coupling of halogenated indoles with formylating agents, as demonstrated in analogous indole-3-carbaldehyde syntheses .

- Purification & Analysis :

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

Methodological Answer:

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Fluorine-induced deshielding splits aromatic protons into distinct doublets (J = 8–10 Hz for H-5 and H-7) .

- FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and N-H stretch at ~3400 cm⁻¹ confirm the aldehyde and indole moieties .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 164.05 (calculated for C₉H₆FNO) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .

- Waste Management : Quench reactive intermediates (e.g., Vilsmeier reagent) with ice-cold water before disposal. Collect organic waste in halogenated solvent containers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to determine bond lengths/angles, particularly the C-F (1.34 Å) and C=O (1.21 Å) bonds .

- Refinement : Employ SHELXL for small-molecule refinement. Validate using PLATON’s ADDSYM to check for missed symmetry or twinning .

- Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and confirm planar geometry of the indole ring .

Q. How should researchers address contradictions between computational modeling and experimental data (e.g., NMR vs. XRD)?

Methodological Answer:

Q. What strategies optimize the design of this compound derivatives for bioactive screening?

Methodological Answer:

Q. How is structural validation performed for fluorinated indole derivatives in crystallographic databases?

Methodological Answer:

- CheckCIF Analysis : Submit CIF files to the IUCr’s validation server to flag outliers (e.g., ADP mismatches, bond-length deviations >3σ) .

- Hirshfeld Surfaces : Analyze close contacts (e.g., F···H interactions) to confirm packing efficiency and intermolecular forces .

- Database Cross-Referencing : Compare metrics (unit cell parameters, space group) with deposited structures (e.g., CCDC entries for 6-fluoroindole analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。